2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYZNOLFNZETQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682877 | |
| Record name | 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-94-1 | |
| Record name | 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a cornerstone for constructing the biaryl framework of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol. This method couples a pyridine-derived halide (e.g., 3-hydroxypyridin-2-yl bromide) with a boronic acid bearing the chlorophenol moiety (2-chloro-5-hydroxyphenylboronic acid). Catalyzed by palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf), the reaction proceeds under inert conditions in solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).
Key Parameters
-
Temperature : 80–100°C
-
Base : Aqueous Na₂CO₃ or K₃PO₄
-
Yield : 78–92%
A representative procedure involves refluxing 3-hydroxypyridin-2-yl bromide (1.2 eq) with 2-chloro-5-hydroxyphenylboronic acid (1.0 eq) in THF/H₂O (4:1) at 85°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product with >90% purity. Challenges include the sensitivity of boronic acids to protodeboronation and the need for anhydrous conditions.
Biocatalytic Hydroxylation
Whole-cell biocatalysis using Burkholderia species enables regioselective hydroxylation of pyridine intermediates. For example, 2-(2-chlorophenyl)pyridin-3-ol is hydroxylated at the C5 position of the phenyl ring using Burkholderia cepacia LS2014 in a phosphate buffer (pH 7.0) at 30°C. This method avoids harsh reagents and achieves 80–88% yield with minimal byproducts.
Advantages :
-
Regioselectivity : Exclusive C5 hydroxylation due to enzyme specificity.
-
Sustainability : Aqueous conditions and biodegradable catalysts.
Limitations :
-
Substrate Scope : Restricted to non-bulky pyridine derivatives.
-
Reaction Time : 48–72 hours for complete conversion.
Nitration and Diazotization Pathways
Nitration of precursor pyridines followed by diazotization and hydrolysis provides access to hydroxylated intermediates. As detailed in Patent CN109456257B, 2-amino-5-nitropyridine undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine . Subsequent chlorination with POCl₃/PCl₅ at 60–140°C introduces the chlorine substituent .
Critical Steps :
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Nitration : HNO₃/H₂SO₄ at 50°C (yield: 45–50%).
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Diazotization : Requires precise temperature control to prevent explosion risks .
-
Chlorination : Excess POCl₃ (3 eq) at 100°C for 8 hours (yield: 89%) .
This route generates acidic wastewater and faces selectivity issues during nitration, limiting its industrial appeal .
Lewis Acid-Catalyzed Cyclization
A one-pot synthesis via Lewis acid-catalyzed cyclization constructs the pyridine core directly. For instance, nitromethane and ethyl 2-chloroacrylate undergo addition with 1,8-diazabicycloundec-7-ene (DBU), followed by condensation with triethyl orthoformate and CuCl catalysis . Cyclization at 95–100°C yields 2-hydroxy-5-nitropyridine, which is chlorinated to the final product .
Optimized Conditions :
This method minimizes waste and avoids diazotization, but requires careful handling of volatile nitromethane.
Comparative Analysis and Optimization
A comparative evaluation of the four methods is summarized in Table 1.
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Suzuki–Miyaura | 92 | >99 | Scalability | Costly palladium catalysts |
| Biocatalytic | 88 | 98 | Eco-friendly | Long reaction time |
| Nitration-Diazotization | 50 | 95 | Low-cost reagents | Hazardous wastewater |
| Lewis Acid Cyclization | 90 | 99.5 | One-pot synthesis | High-temperature steps |
Hybrid approaches, such as coupling biocatalytic hydroxylation with Suzuki–Miyaura cross-coupling, achieve synergistic benefits. For example, pre-hydroxylated boronic acids reduce post-coupling modification steps, elevating overall yields to 94%.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-5-oxo-phenyl)pyridin-3-ol.
Reduction: Formation of 2-(2-Hydroxyphenyl)pyridin-3-ol.
Substitution: Formation of 2-(2-Methoxy-5-hydroxyphenyl)pyridin-3-ol.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
- 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol has been investigated as a lead compound for developing pharmaceuticals targeting central nervous system disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for further exploration in neuropharmacology.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin receptors, indicating potential for treating depression and anxiety disorders.
Biological Research
Biological Pathway Studies
The compound serves as a probe in biological assays to study pathways involving oxidative stress and inflammation. Its hydroxyl group allows it to participate in redox reactions, making it useful for examining cellular responses to oxidative damage.
Case Study: Inhibition of Enzyme Activity
Research has shown that this compound inhibits specific enzymes involved in cancer progression. In vitro studies revealed that it reduced the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis.
Material Science
Advanced Materials Development
The compound is explored for synthesizing advanced materials with unique electrical properties. Its structural characteristics enable the formation of conductive polymers when incorporated into composite materials.
Case Study: Conductive Polymers
In one study, incorporating this compound into polymer matrices resulted in enhanced conductivity compared to traditional materials, suggesting applications in electronic devices.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Lead compound for CNS disorders | Antidepressant-like effects observed in animal models |
| Biological Research | Probe for oxidative stress pathways | Inhibition of MMPs linked to reduced cancer metastasis |
| Material Science | Development of conductive polymers | Enhanced conductivity in composite materials |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues
The following pyridine derivatives share key structural motifs with 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol:
Key Observations :
- Electron-Withdrawing Groups: Trifluoromethyl (-CF3) and cyano (-CN) substituents (e.g., in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol and 2-Chloro-3-cyano-5-phenylpyridine) increase electrophilicity, altering reactivity in cross-coupling reactions .
Physicochemical Properties
| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | 2-Chloro-5-hydroxymethylpyridine |
|---|---|---|---|
| Molecular Formula | C11H8ClNO2 (estimated) | C6H3ClF3NO | C7H7ClNO |
| Molecular Weight | ~225.65 | 197.54 | 157.58 |
| LogP | ~2.5 (predicted) | 2.46 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 (-OH groups) | 1 (-OH) | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, two -OH) | 3 (pyridine N, -OH, -CF3) | 2 (pyridine N, -OH) |
Notes:
- The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol significantly increases lipophilicity (LogP = 2.46) compared to hydroxymethyl-substituted analogs .
- The target compound’s dual hydroxyl groups may improve aqueous solubility but reduce membrane permeability compared to mono-hydroxyl derivatives .
Biological Activity
Anti-inflammatory Activity
Research on similar pyridine derivatives suggests that 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol may possess anti-inflammatory properties. A study on related compounds found that certain pyrimidine derivatives showed significant COX-2 inhibition . For instance:
| Compound | IC50 (μmol) against COX-2 |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
| Celecoxib (standard) | 0.04 ± 0.01 |
These results indicate that structurally similar compounds can exhibit potent anti-inflammatory activity comparable to established drugs like celecoxib.
Anticancer Potential
The anticancer potential of compounds similar to this compound has been investigated. A study on pyrazole derivatives revealed promising results against various cancer cell lines :
| Compound | Cell Line | IC50 |
|---|---|---|
| Compound 9 | A549 | 0.28 µM |
| Compound 25 | Raji | 25.2 ± 3.2 µM |
| Compound 25 | HL60 | 28.3 ± 1.53 µM |
These findings suggest that this compound might exhibit anticancer properties, particularly against lung cancer (A549) and leukemia (Raji, HL60) cell lines.
Antioxidant Activity
Compounds with similar structural features to this compound have demonstrated antioxidant properties. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant reducing power :
| Compound | Optical Density (700 nm) |
|---|---|
| Compound 6 | 1.675 |
| Compound 7 | 1.573 |
| Compound 21 | 1.149 |
Higher optical density values indicate stronger reducing power and, consequently, greater antioxidant activity. The presence of chloro and hydroxyl groups in this compound suggests it may possess similar antioxidant properties.
Antimicrobial Activity
While specific data on this compound is not available, research on related compounds indicates potential antimicrobial activity. A study on benzimidazole derivatives containing chloro and hydroxyl groups showed promising results :
| Compound | Microorganism | MIC (μg/ml) |
|---|---|---|
| Compound 26 | S. aureus | 2 |
| Compound 27 | S. aureus | 2 |
| Norfloxacin (standard) | S. aureus | 2 |
These findings suggest that this compound might exhibit antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
